![molecular formula C12H13NO3 B2519677 benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate CAS No. 406220-14-2](/img/structure/B2519677.png)
benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl is a substituent or molecular fragment possessing the structure R−CH2−C6H5 . It features a benzene ring (C6H6) attached to a methylene group (−CH2−) . The compound you mentioned seems to be a derivative of benzyl with additional functional groups.
Synthesis Analysis
While specific synthesis methods for “benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate” are not available, benzyl derivatives are often synthesized through various methods such as 1,3-dipolar cycloaddition, condensation, cycloisomerization, and direct functionalization .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For benzyl derivatives, the structure often includes a benzene ring attached to a methylene group .Chemical Reactions Analysis
Benzyl compounds are known for their enhanced reactivity due to the low bond dissociation energy for benzylic C−H bonds . They are often involved in oxidation, free radical halogenation, or hydrogenolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, a similar compound, Benzyl (2R,3S)-3-hydroxy-2-methylbutanoate, has a molecular formula of C12H16O3 and an average mass of 208.254 Da .Scientific Research Applications
Medicinal Chemistry and Drug Development
Benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate has attracted attention in medicinal chemistry due to its structural features. Researchers have explored its potential as a scaffold for designing novel drugs. Some studies have investigated its inhibitory effects on specific enzymes or receptors, making it a candidate for drug development .
Antibacterial and Antifungal Properties
The compound’s chemical structure suggests possible antimicrobial activity. Researchers have evaluated its effectiveness against bacteria and fungi. Preliminary results indicate that it may exhibit antibacterial and antifungal properties, making it relevant for combating infections .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. Benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate has been studied for its anti-inflammatory potential. It may modulate inflammatory pathways, making it a candidate for managing inflammatory conditions .
Antioxidant Activity
Antioxidants protect cells from oxidative damage. Some studies suggest that this compound possesses antioxidant properties. Researchers have investigated its ability to scavenge free radicals and protect cellular components .
Biocatalysis and Enzyme Inhibition
Enzymes are essential for various biochemical processes. Benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate has been explored as a substrate in biocatalytic reactions. Additionally, it may act as an enzyme inhibitor, affecting specific metabolic pathways .
Chemical Synthesis and Organic Chemistry
Beyond its biological applications, this compound is valuable in organic synthesis. Chemists use it as a building block to create more complex molecules. Its reactivity and stability make it versatile for constructing diverse chemical structures .
Mechanism of Action
The mechanism of action of a compound depends on its structure and the context in which it is used. For example, benzylpenicillin, a benzyl derivative, works by binding to specific penicillin-binding proteins located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis .
Safety and Hazards
properties
IUPAC Name |
benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-9-11(14)7-13(9)12(15)16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHQEYLUECOUMU-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CN1C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)CN1C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.